Cas no 71501-06-9 (2-Chloro-4-(methylthio)pyridine)

2-Chloro-4-(methylthio)pyridine is a heterocyclic compound featuring a chloro substituent at the 2-position and a methylthio group at the 4-position of the pyridine ring. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The chloro group enhances electrophilic substitution potential, while the methylthio moiety contributes to nucleophilic reactivity. Its stability under standard conditions and compatibility with various reaction conditions underscore its utility in cross-coupling reactions, nucleophilic substitutions, and other transformations. The compound is typically handled under inert atmospheres to prevent degradation.
2-Chloro-4-(methylthio)pyridine structure
71501-06-9 structure
Product Name:2-Chloro-4-(methylthio)pyridine
CAS No:71501-06-9
MF:C6H6ClNS
MW:159.636538982391
CID:548298
Update Time:2025-06-11

2-Chloro-4-(methylthio)pyridine Chemical and Physical Properties

Names and Identifiers

    • Amylose azure (9CI)
    • AMYLOSE AZURE
    • 2-Chloro-4-(methylthio)pyridine
    • 2-Chloro-4-(methylsulfanyl)pyridine
    • 2-chloro-4-methylsulfanylpyridine
    • 2-CHLORO-4-(METHYLTHIO)-PYRIDINE
    • 2-chloranyl-4-methylsulfanyl-pyridine
    • Pyridine, 2-chloro-4-(methylthio)-
    • NE13678
    • A837217
    • Z1695922929
    • REMAZOL BRILLIANT BLUE R AMYLOSE
    • Amylose azure, Remazol brilliant blue R amylose
    • REMAZOL BRILLIANT BLUE STARCH
    • AMYLOSE-REMAZOL BRILLIANT BLUE R
    • Inchi: 1S/C6H6ClNS/c1-9-5-2-3-8-6(7)4-5/h2-4H,1H3
    • InChI Key: CCXGNCREYVMEOL-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CN=1)SC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 89.1
  • XLogP3: 2.3
  • Topological Polar Surface Area: 38.2

2-Chloro-4-(methylthio)pyridine Security Information

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2-Chloro-4-(methylthio)pyridine Related Literature

Additional information on 2-Chloro-4-(methylthio)pyridine

2-Chloro-4-(methylthio)pyridine: A Versatile Compound in Modern Chemical and Pharmaceutical Research

2-Chloro-4-(methylthio)pyridine (CAS No. 71501-06-9) is a significant compound in the field of chemical and pharmaceutical research due to its unique chemical structure and versatile applications. This compound, also known as 2-chloro-4-methylthiopyridine, is a derivative of pyridine, a six-membered heterocyclic aromatic compound with a nitrogen atom. The presence of a chlorine atom at the 2-position and a methylthio group at the 4-position imparts distinct chemical properties and reactivity, making it an important intermediate in various synthetic pathways.

The chemical structure of 2-Chloro-4-(methylthio)pyridine is characterized by its aromatic ring system, which provides stability and reactivity. The chlorine atom can serve as a leaving group in nucleophilic substitution reactions, while the methylthio group can undergo oxidation to form the corresponding sulfoxide or sulfone. These properties make 2-Chloro-4-(methylthio)pyridine a valuable starting material for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and other fine chemicals.

In recent years, significant advancements have been made in the synthesis and application of 2-Chloro-4-(methylthio)pyridine. One notable area of research is its use as an intermediate in the synthesis of pyrethroid insecticides. Pyrethroids are widely used in agriculture and public health due to their high efficacy and low mammalian toxicity. The ability to modify the structure of 2-Chloro-4-(methylthio)pyridine through various synthetic transformations allows for the development of new and improved pyrethroid compounds with enhanced properties.

Beyond its applications in agrochemicals, 2-Chloro-4-(methylthio)pyridine has also shown promise in pharmaceutical research. Studies have demonstrated its potential as a building block for the synthesis of novel drugs targeting various diseases. For example, researchers have explored its use in the development of antiviral agents, particularly against RNA viruses such as influenza and coronaviruses. The unique combination of aromaticity and functional groups in 2-Chloro-4-(methylthio)pyridine provides a platform for designing molecules with specific biological activities.

In addition to its direct applications, 2-Chloro-4-(methylthio)pyridine has been utilized as a model compound for studying fundamental chemical reactions and mechanisms. Its reactivity has been extensively investigated in various solvent systems and under different reaction conditions. These studies have provided valuable insights into the behavior of pyridine derivatives and have contributed to the development of new synthetic methodologies.

The environmental impact of chemicals used in industrial processes is an important consideration in modern research. Studies on the biodegradability and environmental fate of 2-Chloro-4-(methylthio)pyridine have shown that it can be metabolized by certain microorganisms under aerobic conditions. This finding suggests that it may have a lower environmental impact compared to some other chemicals used in similar applications.

In conclusion, 2-Chloro-4-(methylthio)pyridine (CAS No. 71501-06-9) is a versatile compound with a wide range of applications in chemical and pharmaceutical research. Its unique chemical structure and reactivity make it an important intermediate in the synthesis of various compounds, from agrochemicals to pharmaceuticals. Ongoing research continues to uncover new possibilities for its use, highlighting its significance in modern scientific endeavors.

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